molecular formula C21H26O8 B561686 Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane CAS No. 116673-45-1

Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane

Cat. No.: B561686
CAS No.: 116673-45-1
M. Wt: 406.4
InChI Key: DUAYHYGJMLZLCE-GHTZIAJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane: is an organic compound characterized by the presence of two 3,4,5-trimethoxyphenyl groups attached to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the 1,3-dioxolane ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or benzene .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Key Reaction Pathway:

  • Diarylmethanol Formation : Condensation of 3,4,5-trimethoxybenzaldehyde with ethylene glycol under acidic conditions generates a diarylmethanol intermediate.
  • Cyclization : Acid-driven intramolecular cyclization forms the 1,3-dioxolane ring. Catalytic HCl or FeCl₃/KI facilitates this step .

Example Conditions :

StepReactantsCatalystSolventTemperatureYield
CyclizationDiarylmethanol derivativeHCl (0.17 M)MeOH25°C53%
Cyclization (alternative)Diarylmethanol derivativeFeCl₃/KIMeOH65°C36%

The trans-isomer predominates due to steric and electronic stabilization, with a reported Ki of 0.3 µM for PAF receptor binding .

Stability and Decomposition

The compound exhibits limited stability under strong acidic or oxidative conditions:

Reactivity Table:

ConditionObservationByproductsReference
Aqueous HCl (0.34 M)Hydrolysis of dioxolane ring3,4,5-Trimethoxybenzaldehyde derivatives
Strong oxidizers (e.g., KMnO₄)Oxidation of methoxy groupsQuinones, CO₂
High-temperature (>100°C)Thermal decompositionPolyaromatic hydrocarbons

Notes :

  • The 1,3-dioxolane ring is susceptible to acid-catalyzed hydrolysis, regenerating the parent carbonyl compounds .
  • Methoxy groups resist mild oxidation but degrade under harsh conditions (e.g., KMnO₄/acid) .

Functionalization and Derivatives

The aromatic methoxy groups enable further functionalization:

Electrophilic Substitution Reactions:

Reaction TypeReagentProductYield
NitrationHNO₃/H₂SO₄Nitro derivativesNot reported
DemethylationBBr₃Catechol derivatives~60%

Applications :

  • Demethylated derivatives show enhanced solubility for pharmacological studies .
  • Nitro intermediates serve as precursors for radiolabeled analogs .

Biological Interactions (Non-Reactive Binding)

While not a chemical reaction, the compound’s PAF receptor antagonism involves competitive binding:

  • Mechanism : The dioxolane core mimics PAF’s glycerol backbone, while trimethoxyphenyl groups engage in hydrophobic interactions .
  • Structure-Activity Relationship (SAR) :
    • trans-Configuration is 10x more active than cis due to optimal spatial alignment .
    • Methoxy groups are critical for receptor affinity; demethylation reduces activity .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with diverse functionalities .

Biology

  • Biological Activity Investigation: Research has focused on the potential biological activities of this compound. It has been explored for:
    • Anticancer Properties: Studies indicate that derivatives of dioxolane compounds may exhibit cytotoxic effects against cancer cell lines .
    • Antimicrobial Activity: Some derivatives have shown promising results against certain bacterial strains, indicating potential as antimicrobial agents .

Medicine

  • Therapeutic Exploration: The compound is being investigated for its therapeutic effects in treating diseases such as cancer and infections. Its action mechanism may involve interactions with specific molecular targets like enzymes and receptors .

Industry

  • Material Development: this compound is utilized in developing new materials with tailored properties. This includes applications in polymers and resins that require specific chemical characteristics .

Case Studies

StudyFocusFindings
Study on Anticancer Activity Investigated the cytotoxic effects of dioxolane derivatives on cancer cell linesCertain derivatives exhibited significant cytotoxicity against breast cancer cells .
Antimicrobial Efficacy Tested against various bacterial strainsShowed better activity against gram-positive bacteria compared to gram-negative strains .
Synthesis of Nucleosides Explored the synthesis of nucleosides using dioxolane derivativesIdentified new classes of nucleosides with potential antiviral properties .

Mechanism of Action

Biological Activity

Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate diols under acidic or basic conditions. The reaction typically yields high purity and good yields of the desired product. The structural characterization is often confirmed using techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated for its activity against various bacterial and fungal strains. The following table summarizes some key findings regarding its antimicrobial efficacy:

Microorganism MIC (µg/mL) Comparison Control Control MIC (µg/mL)
Staphylococcus aureus1250Ampicillin500
Escherichia coli>2000Gentamicin100
Candida albicans625Fluconazole250

These results indicate that while this compound exhibits moderate activity against certain pathogens like C. albicans, it shows limited effectiveness against E. coli and S. aureus compared to standard antibiotics.

Antifungal Activity

The compound has shown promising antifungal activity against Candida albicans. In vitro tests demonstrated a minimum inhibitory concentration (MIC) of 625 µg/mL. This level of activity suggests that it may be useful as a lead compound for developing antifungal agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of multiple methoxy groups on the phenyl rings enhances lipophilicity and may facilitate better interaction with microbial membranes. SAR studies suggest that variations in substituents on the aromatic rings can significantly impact both antibacterial and antifungal activities.

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to this compound:

  • Antibacterial Activity : A study demonstrated that derivatives with methoxy substitutions exhibited enhanced activity against multidrug-resistant strains of Staphylococcus aureus.
  • Antifungal Activity : Research indicated that dioxolane derivatives showed significant antifungal properties against Candida species when tested in vitro.

These case studies underscore the need for further investigation into the mechanisms underlying the biological activities of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane, and how is the product characterized?

  • Methodology : The compound is synthesized via organocatalytic [3+3] cyclization or palladium-catalyzed cross-coupling reactions. For example, related dioxolane derivatives are prepared using boronic acid intermediates (e.g., (3,4,5-trimethoxyphenyl)boronic acid) under Suzuki-Miyaura conditions . Post-synthesis, characterization involves 1H/13C-NMR (e.g., δ 6.94 ppm for aromatic protons in CDCl3) and HRMS (e.g., [M+H]+ calcd. 276.1964) to confirm structure and purity. TLC (Rf = 0.49 in DCM/MeOH) is used for reaction monitoring .

Q. What is the primary biological application of this compound in academic research?

  • Methodology : The compound is a potent platelet-activating factor receptor (PAF-R) antagonist , inhibiting PAF-induced pathways like platelet aggregation and inflammatory responses. Researchers validate activity using in vitro assays:

  • Platelet aggregation tests : Compare inhibition potency with reference antagonists (e.g., PCA4248) .
  • Cell signaling studies : Assess downstream effects (e.g., phospho-p38 MAPK or CREB activation) in PAF-stimulated cell lines, using inhibitors like SB202190 (p38 MAPK) or H-89 (PKA) as controls .

Q. How can researchers address solubility challenges during in vitro assays with this compound?

  • Methodology : Due to its lipophilic nature, dissolve the compound in DMSO (≤0.1% final concentration to avoid cytotoxicity). Confirm solubility via dynamic light scattering (DLS) or NMR in assay buffers. For cellular uptake studies, use fluorescent analogs or radiolabeled derivatives .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its PAF-R antagonism?

  • Methodology : The (±)-trans isomer shows higher antagonism . To resolve enantiomers:

  • Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients.
  • Test separated enantiomers in PAF-R binding assays (e.g., competitive displacement of [³H]-PAF in HEK293 cells expressing PAF-R). Compare IC50 values to establish stereoselectivity .

Q. What strategies resolve contradictions in reported IC50 values across studies?

  • Methodology : Discrepancies may arise from assay conditions (e.g., cell type, PAF concentration). Standardize protocols:

  • Use primary human platelets (instead of cell lines) for aggregation assays.
  • Include internal controls (e.g., CV-6209, a well-characterized PAF-R antagonist) .
  • Validate results via orthogonal methods (e.g., calcium flux assays vs. Western blotting for CREB phosphorylation) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Methodology : Synthesize analogs with modified substituents (e.g., replacing methoxy groups with ethoxy or halides) using protocols similar to . Evaluate changes via:

  • Molecular docking : Model interactions with PAF-R’s ligand-binding domain (e.g., Glide or AutoDock).
  • Functional assays : Compare inhibition of PAF-induced NF-κB activation in THP-1 monocytes .

Q. What analytical techniques confirm the compound’s stability under physiological conditions?

  • Methodology : Conduct accelerated stability studies :

  • Incubate in PBS (pH 7.4, 37°C) for 24–72 hours.
  • Monitor degradation via LC-MS/MS (e.g., Shimadzu Nexera X2) and quantify intact compound using a calibration curve.
  • Identify degradation products (e.g., hydrolysis of dioxolane ring) via high-resolution mass spectrometry .

Q. Technical and Methodological Considerations

Q. How should researchers validate the compound’s purity for pharmacological studies?

  • Methodology : Combine HPLC-UV (≥95% purity, C18 column, acetonitrile/water gradient) with 1H-NMR to detect residual solvents (e.g., DCM) or synthetic byproducts. For trace metal analysis (e.g., Pd from catalysis), use ICP-MS .

Q. What are reliable commercial sources for this compound, given discontinuation by some vendors?

  • Methodology : Source from Santa Cruz Biotechnology (Catalog: sc-201029) or TRC Standards (B585500) . If unavailable, collaborate with synthetic chemistry labs to prepare it via published routes (e.g., ) .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) permeability?

  • Methodology : Use in silico tools like SwissADME to predict logP, topological polar surface area (TPSA), and BBB score. Prioritize derivatives with TPSA <70 Ų and logP 2–5. Validate predictions using in vitro BBB models (e.g., hCMEC/D3 cell monolayers) .

Properties

IUPAC Name

(2R,4R)-2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O8/c1-22-14-7-12(8-15(23-2)19(14)26-5)18-11-28-21(29-18)13-9-16(24-3)20(27-6)17(10-13)25-4/h7-10,18,21H,11H2,1-6H3/t18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAYHYGJMLZLCE-GHTZIAJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2COC(O2)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H]2CO[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.